molecular formula C22H16O3S B371391 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate CAS No. 297150-15-3

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B371391
CAS No.: 297150-15-3
M. Wt: 360.4g/mol
InChI Key: ITIURZJEOLWFKV-RIJNBSGKSA-N
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Description

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is an organic compound that features a thiophene ring and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-bromo-3-thiophenecarboxaldehyde.

    Aldol Condensation: The thiophene derivative undergoes aldol condensation with benzaldehyde to form the intermediate compound.

    Esterification: The intermediate compound is then esterified with phenylprop-2-enoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving thiophene derivatives.

Medicine

    Drug Development:

Industry

    Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as conductivity or thermal stability.

Mechanism of Action

The mechanism by which 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the phenylprop-2-enoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enamide: Similar structure but with an amide group instead of an ester.

    [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

The ester group in 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate provides unique reactivity and stability compared to its amide and alcohol counterparts. This makes it particularly useful in applications where ester functionality is desired.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIURZJEOLWFKV-RIJNBSGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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